Bufalin
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Overview
Description
Bufalin is a cardiotonic steroid toxin originally isolated from the venom of the Chinese toad, Bufo gargarizans . It is a major component of the traditional Chinese medicine “Chan Su,” which has been used for centuries for its therapeutic properties . This compound has garnered significant attention due to its potent anticancer, anti-inflammatory, and cardiotonic effects .
Biochemical Analysis
Biochemical Properties
Bufalin interacts with various enzymes, proteins, and other biomolecules. It has been demonstrated to inhibit the growth of tumor cells, such as leukemia and prostatic cancer, by inducing apoptosis and cell cycle arrest . It also increases the sensitivity of leukemia cells to other chemotherapeutic agents .
Cellular Effects
This compound influences cell function by regulating cell proliferation and apoptosis . It has a synergistic effect with other drugs and can increase their inhibitory effects on cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Transcription factors NFκB and AP-1 are activated to promote this compound-induced apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bufalin can be synthesized through various methods, including the reaction of this compound with Ishikawa’s reagent, resulting in the production of this compound derivatives such as this compound 2,3-ene and this compound 3,4-ene . The compounds are purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound often involves the extraction from toad venom, followed by purification processes. Advanced techniques like coaxial electrostatic spray technology and high-pressure homogenization are employed to fabricate this compound-loaded nanoparticles for drug delivery .
Chemical Reactions Analysis
Types of Reactions: Bufalin undergoes various chemical reactions, including oxidation, reduction, and substitution. It interacts with the Na+/K±ATPase pump, which is crucial for cardiovascular function .
Common Reagents and Conditions: Common reagents used in this compound reactions include Ishikawa’s reagent for the synthesis of this compound derivatives . Reaction conditions often involve dry solvents like diethyl ether and controlled temperatures .
Major Products: The major products formed from this compound reactions include this compound derivatives such as this compound 2,3-ene and this compound 3,4-ene, which exhibit biological activities similar to other cardiac steroids but with reduced cytotoxicity .
Scientific Research Applications
Bufalin has a wide range of scientific research applications:
Mechanism of Action
Bufalin exerts its effects by interacting with the Na+/K±ATPase pump, leading to the inhibition of this enzyme . This interaction disrupts cellular ion balance, inducing apoptosis in cancer cells . This compound also modulates various signaling pathways, including NF-κB, PI3K/Akt, and β-Catenin, which are involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Bufalin belongs to the bufadienolide family, which includes compounds like arenobufagin, cinobufagin, hellibregin, marinobufagin, and telocinobufagin . Compared to these compounds, this compound exhibits unique properties such as enhanced solubility and greater cytotoxicity against multiple myeloma . It also shows strong suppression against tumor cell lines with less acute toxicity at nanomolar levels .
This compound’s unique ability to target multiple signaling pathways and its potent anticancer properties make it a valuable compound in scientific research and therapeutic applications.
Properties
CAS No. |
465-21-4 |
---|---|
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5-[(10S,13R,14R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16-20,25,27H,4-5,7-13H2,1-2H3/t16?,17?,18?,19?,20?,22-,23+,24+/m0/s1 |
InChI Key |
QEEBRPGZBVVINN-ZVSUOYQDSA-N |
SMILES |
O=C1C=CC([C@H]2CC[C@]3(O)[C@]4([H])CC[C@]5([H])C[C@@H](O)CC[C@]5(C)[C@@]4([H])CC[C@]23C)=CO1 |
Isomeric SMILES |
C[C@]12CCC(CC1CCC3C2CC[C@]4([C@]3(CCC4C5=COC(=O)C=C5)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O |
Appearance |
Solid powder |
465-20-3 | |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ufalin bufalin, (3alpha,5beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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